molecular formula C11H21NO3 B586219 N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine CAS No. 1279821-90-7

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine

Cat. No.: B586219
CAS No.: 1279821-90-7
M. Wt: 215.293
InChI Key: FYEUTXJZYOSEHS-UHFFFAOYSA-N
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Description

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine is an organic compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine, also known as tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate, is a compound that is primarily used in the field of organic synthesis . It is often used as a protecting group for amino groups in the synthesis of peptides and proteins .

Mode of Action

The compound acts as a protecting group for amino functionalities during organic synthesis . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. It is used to protect amino groups from reacting with other functional groups present in the molecule during the synthesis process .

Pharmacokinetics

Its solubility in various solvents such as water, ethyl acetate, and methanol suggests that it may have good bioavailability .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides and proteins with the desired structure . By protecting amino groups during synthesis, it allows for the selective formation of bonds of interest, minimizing competing reactions with reactive functional groups .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of the protection and deprotection processes . Furthermore, the choice of solvent can also influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate under basic conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and can be completed within a few hours.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-tert-Butyloxycarbonyl-2-ethyl-pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: It is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, while the hydroxyl and carboxylate groups offer sites for further chemical modification.

Properties

IUPAC Name

tert-butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-11(14)7-6-8-12(11)9(13)15-10(2,3)4/h14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEUTXJZYOSEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747277
Record name tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279821-90-7
Record name tert-Butyl 2-ethyl-2-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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